molecular formula C19H19N3O4 B6481230 N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide CAS No. 897617-36-6

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide

Cat. No. B6481230
CAS RN: 897617-36-6
M. Wt: 353.4 g/mol
InChI Key: YMERKHJAXZCKKD-UHFFFAOYSA-N
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Description

“N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “this compound”, involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The compounds were synthesized and evaluated for their in vitro anti-HIV-1 activity .


Molecular Structure Analysis

The molecular structure of “this compound” involves a keto oxygen atom at position C-4 and a nitrogen atom of thiadiazole or oxadiazole ring moiety that chelate the Mg2+ ion .

Scientific Research Applications

N-DMPP has been studied for its potential to bind to certain receptors and its potential as a therapeutic agent. It has been found to bind to the nicotinic acetylcholine receptor (nAChR), which plays a role in many neurological processes. N-DMPP has also been found to bind to the dopamine D3 receptor (DRD3), which is involved in reward-seeking behavior. Additionally, N-DMPP has been studied for its potential to act as an agonist or antagonist of certain receptors, which could potentially be useful in treating a variety of diseases.

Mechanism of Action

N-DMPP has been found to act as an agonist or antagonist of certain receptors. When acting as an agonist, it binds to the receptor and activates it, while when acting as an antagonist, it binds to the receptor and prevents it from being activated. This mechanism of action is thought to be the basis for its potential therapeutic uses.
Biochemical and Physiological Effects
N-DMPP has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of neurotransmitters, such as dopamine and norepinephrine, and to have an excitatory effect on the release of acetylcholine. Additionally, it has been found to affect the activity of certain enzymes, such as acetylcholinesterase, and to have an inhibitory effect on the release of hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

N-DMPP has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and manipulate. Additionally, it is relatively stable and has a low toxicity, which makes it safe to work with in the laboratory. However, N-DMPP also has some limitations. It is not water-soluble, which can limit its use in certain experiments, and it is not very soluble in organic solvents, which can also limit its use.

Future Directions

N-DMPP has several potential future directions for research. It could be used to develop new drugs for the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, it could be used to develop drugs for the treatment of addiction, as it has been found to bind to the dopamine D3 receptor, which is involved in reward-seeking behavior. Furthermore, it could be used to develop new treatments for pain and inflammation, as it has been found to affect the activity of certain enzymes, such as acetylcholinesterase. Finally, it could be used to develop drugs for the treatment of cancer, as it has been found to have an inhibitory effect on the release of hormones, such as cortisol.

Synthesis Methods

N-DMPP is synthesized by a process known as palladium-catalyzed cross-coupling. This is a chemical reaction that uses a palladium-based catalyst to join two organic molecules together. In the case of N-DMPP, the two molecules that are joined together are a dimethylpyridinium and a dimethoxybenzamide. The reaction is performed at room temperature and is typically completed within one hour.

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-6-5-9-22-17(11)20-12(2)16(19(22)24)21-18(23)13-7-8-14(25-3)15(10-13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMERKHJAXZCKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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